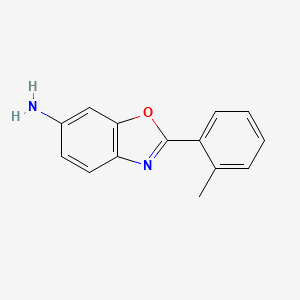

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Description

The exact mass of the compound 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15)8-13(12)17-14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTBDODSQMSQHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424202 |

Source

|

| Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775302-22-2 |

Source

|

| Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 775302-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, safety and handling protocols, and potential applications, grounded in the broader context of the pharmacological significance of the benzoxazole scaffold.

Core Compound Identification

Chemical Name: 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Synonyms: 2-o-Tolylbenzo[d]oxazol-6-amine, 6-Benzoxazolamine, 2-(2-methylphenyl)-

CAS Number: 775302-22-2[1]

Molecular Structure:

Caption: Chemical structure of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

Physicochemical Properties

Quantitative data for this specific molecule is limited as it is primarily supplied for early-stage research, with suppliers noting the absence of comprehensive analytical data collection.[2] The following table summarizes key computed and available properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Physical Form | Solid | [2] |

| Boiling Point (Predicted) | 384.0 ± 25.0 °C | [3] |

| InChI Key | XWTBDODSQMSQHT-UHFFFAOYSA-N | [2] |

| SMILES | NC1=CC2=C(C=C1)N=C(C3=CC=CC=C3C)O2 | [2] |

Note: Researchers should independently verify the identity and purity of this compound upon acquisition.

Synthesis and Mechanistic Insights

Conceptual Synthetic Protocol:

A plausible and robust synthetic approach would involve the condensation of 4-amino-2-nitrophenol with 2-methylbenzoic acid, followed by reduction of the nitro group. A more direct route, and the one detailed below, involves the reaction of 2,4-diaminophenol with 2-methylbenzoic acid.

Reaction: 2,4-Diaminophenol + 2-Methylbenzoic Acid → 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Causality of Experimental Design:

The synthesis of the benzoxazole core relies on a cyclocondensation reaction. The choice of reagents and conditions is critical for achieving high yields and purity.

-

Starting Materials: 2,4-Diaminophenol dihydrochloride is a common and stable precursor. 2-Methylbenzoic acid provides the o-tolyl substituent at the 2-position.

-

Condensing Agent: Polyphosphoric acid (PPA) is a widely used and effective catalyst and solvent for this type of reaction. It acts as a dehydrating agent, driving the equilibrium towards the cyclized product.

-

Temperature: The reaction typically requires elevated temperatures (180-220°C) to overcome the activation energy for both the initial amidation and the subsequent intramolecular cyclization and dehydration.

-

Work-up: The reaction mixture is quenched in an ice-water mixture to precipitate the crude product. Neutralization with a base (e.g., sodium hydroxide or ammonium hydroxide) is necessary to deprotonate the amine and the benzoxazole nitrogen, rendering the product less soluble in the aqueous phase.

-

Purification: Recrystallization from a suitable solvent system, such as ethanol/water, is a standard method for purifying the final product.

Step-by-Step Experimental Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and 2-methylbenzoic acid (1.1 equivalents).

-

Catalyst Addition: Carefully add polyphosphoric acid (10-15 times the weight of the limiting reagent) to the flask.

-

Heating: Heat the reaction mixture to 200°C with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker containing a stirred slurry of ice and water.

-

Neutralization and Precipitation: Adjust the pH of the aqueous suspension to ~8-9 with a concentrated solution of ammonium hydroxide or sodium hydroxide. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C.

-

Purification: Recrystallize the dried solid from an appropriate solvent, such as aqueous ethanol, to yield the purified 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

Caption: A generalized workflow for the synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

Safety and Handling

As a research chemical with limited toxicological data, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine should be handled with care, adhering to standard laboratory safety protocols.

GHS Hazard Classification: [2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn. Ensure no skin is exposed.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Potential Applications in Drug Discovery

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[4] Derivatives of 2-substituted benzoxazoles have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5]

While specific biological activity for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is not extensively documented, its structural motifs suggest several potential avenues for investigation.

Anti-inflammatory Activity (COX-2 Inhibition):

The 2-arylbenzoxazole scaffold has been identified as a novel and selective inhibitor of cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The presence of the 2-(2-methylphenyl) group in the target compound makes it a candidate for screening as a selective COX-2 inhibitor.

Caption: Potential mechanism of action via COX-2 inhibition.

Antimicrobial and Anticancer Research:

Various 2-substituted benzoxazoles have shown promise as antimicrobial agents.[5] Additionally, some derivatives have been investigated for their anticancer properties, with mechanisms that can include the inhibition of topoisomerase II or interference with signaling pathways relevant to cancer cell proliferation.[7][8] The amine group at the 6-position of the benzoxazole ring provides a handle for further chemical modification to explore and optimize these potential biological activities.

Conclusion

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine (CAS: 775302-22-2) is a member of the pharmacologically significant benzoxazole family. While specific experimental data for this compound is sparse, its synthesis can be achieved through established methods for 2-substituted benzoxazoles. Its structural similarity to known bioactive molecules, particularly COX-2 inhibitors, makes it a compound of interest for further investigation in drug discovery and development programs. As with all research chemicals, it should be handled with appropriate safety precautions.

References

-

Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

-

Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130958. [Link]

-

Chen, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives. Molecules, 24(1), 174. [Link]

-

Krasul'a, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21495–21506. [Link]

-

Molbase. (n.d.). 1,3-benzoxazol-6-amine. Retrieved from [Link]

-

Chemchart. (n.d.). 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). Retrieved from [Link]

-

Yilmaz, I., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 123, 105756. [Link]

-

PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. Retrieved from [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. Retrieved from [Link]

-

Seth, K., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(8), 782–786. [Link]

-

Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556. [Link]

-

Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Link]

-

Zani, F., et al. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(2), 113–119. [Link]

-

ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[2][9][10] dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Retrieved from [Link]

-

Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 879–885. [Link]

-

Howei Pharm. (n.d.). CAS List Page. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Cas no 2442-21-9 (Benzoxazole,2,2'-(1,2-phenylene)bis-). Retrieved from [Link]

Sources

- 1. 2-(2-methylphenyl)-1,3-benzoxazol-6-amine CAS#: 775302-22-2 [amp.chemicalbook.com]

- 2. 2-o-Tolylbenzo d oxazol-6-amine 775302-22-2 [sigmaaldrich.com]

- 3. 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine775302-22-2,Purity95%_Alinda Chemical Ltd. [molbase.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: Molecular Characteristics, Synthesis, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, also known as 2-o-Tolylbenzo[d]oxazol-6-amine. We delve into its core molecular and physicochemical properties, outline established and putative synthetic pathways, and explore its potential applications within the landscape of modern drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets. This document synthesizes current knowledge to serve as a foundational resource for researchers investigating this specific derivative for novel therapeutic applications.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure, formula, and weight. These properties are critical for identification, characterization, and predicting its behavior in chemical and biological systems.

Molecular Formula and Weight

The empirical formula for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is C₁₄H₁₂N₂O .[1][2] This composition gives it a calculated molecular weight of approximately 224.26 g/mol .[1][2]

Table 1: Core Physicochemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [1][2] |

| Molecular Weight | 224.26 g/mol | [1][2] |

| Common Synonyms | 2-o-Tolylbenzo[d]oxazol-6-amine | [1] |

| CAS Number | 775302-22-2 | [1] |

Molecular Structure

The structure consists of a central benzoxazole ring system. A 2-methylphenyl (o-tolyl) group is attached at the 2-position of the benzoxazole core, and an amine group (-NH₂) is substituted at the 6-position. This arrangement creates a rigid, planar scaffold with specific steric and electronic features that are key to its potential biological activity.

Caption: 2D structure of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methodologies available.[3][4] The primary and most direct approach involves the condensation of a 2-aminophenol derivative with a corresponding carbonyl compound, such as an aldehyde, carboxylic acid, or ester.[4][5]

Proposed Synthetic Protocol

A robust and logical pathway for synthesizing 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine involves a two-step process:

-

Condensation and Cyclization: Reaction of 4-amino-2-aminophenol with 2-methylbenzaldehyde (o-tolualdehyde). This step forms the benzoxazole ring system. The reaction is typically acid-catalyzed and proceeds via an initial Schiff base formation followed by intramolecular cyclization and dehydration.

-

Alternative Starting Material: An alternative common strategy involves starting with 2-amino-5-nitrophenol. The nitro group is less reactive during the initial condensation but can be readily reduced to the target amine in a subsequent step, often using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This approach can prevent unwanted side reactions involving the amine group.

Caption: Proposed workflow for the synthesis of the title compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton and the specific arrangement of protons and carbons.[6][7][8]

-

Mass Spectrometry (MS): To verify the molecular weight (224.26 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches from the amine and aromatic C=N and C-O stretches from the benzoxazole core.

Potential Applications in Research and Drug Development

The benzoxazole scaffold is of significant interest to medicinal chemists due to its presence in numerous biologically active compounds.[7][9] Its rigid, planar structure and hydrogen bonding capabilities make it an effective pharmacophore for interacting with enzyme active sites and receptors.

Antimicrobial Activity Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[9][10] Research suggests that these compounds may act by inhibiting key bacterial enzymes, such as DNA gyrase, an attractive target due to its absence in eukaryotes.[9] The specific substitution pattern on 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine makes it a candidate for screening against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Potential The benzoxazole core has been identified as a novel scaffold for the selective inhibition of cyclooxygenase-2 (COX-2).[11] Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 2-arylphenylbenzoxazole moiety, in particular, has shown promise, making the title compound a logical candidate for evaluation in COX inhibition assays.[11]

Neurological Applications Derivatives of benzoxazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[12] The structural features of benzoxazoles allow them to interact with the peripheral anionic site (PAS) of these enzymes. This suggests a potential, though yet unexplored, role for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine in the development of new agents for neurodegenerative disorders.

Conclusion

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is a well-defined chemical entity with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . Its synthesis can be achieved through established chemical routes, primarily the condensation of 2-aminophenol precursors with 2-methylbenzaldehyde. The inherent biological potential of the benzoxazole scaffold positions this compound as a valuable subject for further investigation in antimicrobial, anti-inflammatory, and neurological drug discovery programs. This guide provides the foundational chemical and strategic information necessary for researchers to embark on such studies.

References

-

2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine - PubChem. National Center for Biotechnology Information. [Link]

-

Benzoxazoles database - ChemSynthesis. ChemSynthesis. [Link]

-

Prd_002214 | C35H48N6O8 - PubChem. National Center for Biotechnology Information. [Link]

-

2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenyl-5-pyrimidinecarbonitrile - Spectrum - SpectraBase. SpectraBase. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. National Center for Biotechnology Information. [Link]

-

6-methyl-2-phenyl-1,3-benzoxazole - ChemSynthesis. ChemSynthesis. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. Beilstein Journals. [Link]

-

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. MDPI. [Link]

-

2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. National Center for Biotechnology Information. [Link]

-

Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. National Center for Biotechnology Information. [Link]

-

2-Aminobenzoxazole - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-(2-methylphenyl)-1,3-benzoxazol-6-amine CAS#: 775302-22-2 [amp.chemicalbook.com]

- 2. 890985-45-2 CAS MSDS (2-(3-methylphenyl)-1,3-benzoxazol-6-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Benzoxazole synthesis [organic-chemistry.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 6. spectrabase.com [spectrabase.com]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" synthesis pathway from o-aminophenol

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine from o-Aminophenol Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are recognized as crucial pharmacophores in numerous therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This document, intended for researchers and drug development professionals, details two strategic synthetic routes originating from ortho-aminophenol precursors. The primary focus is a convergent pathway that offers efficiency and strategic advantages, beginning with 2-amino-5-nitrophenol. An alternative linear approach starting from o-aminophenol is also presented for comparative purposes. Each section provides in-depth mechanistic explanations, detailed experimental protocols, and process optimization insights, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a bicyclic structure consisting of a fused benzene and oxazole ring, is a privileged scaffold in modern drug discovery[1][2]. Its planarity, aromaticity, and ability to participate in hydrogen bonding interactions make it an ideal core for designing molecules that can effectively interact with biological targets. The target molecule of this guide, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, incorporates three key features: the benzoxazole core, a sterically influential o-tolyl group at the 2-position, and a versatile amino group at the 6-position, which serves as a handle for further functionalization.

The synthesis of such substituted benzoxazoles typically involves the condensation of an o-aminophenol derivative with a carbonyl compound or its equivalent, followed by cyclization[1][3][4]. The choice of starting materials and reaction sequence profoundly impacts the overall efficiency, yield, and scalability of the synthesis. This guide will dissect the strategic decisions involved in constructing this specific molecule.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis reveals two primary disconnection strategies for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

-

Route A (Convergent Pathway): This strategy involves the initial condensation of a pre-functionalized aminophenol, 2-amino-5-nitrophenol , with o-tolualdehyde . The nitro group serves as a precursor to the final amine functionality. This is followed by the reduction of the nitro group to yield the target compound. This approach is often preferred as it installs the key substituent early and avoids potential regioselectivity issues with late-stage functionalization.

-

Route B (Linear Pathway): This strategy begins with the synthesis of the core 2-(2-Methylphenyl)-1,3-benzoxazole from o-aminophenol and o-tolualdehyde . Subsequently, the benzoxazole ring is functionalized via electrophilic nitration to install the nitro group, predicted to add at the 6-position. The final step is the reduction of this nitro intermediate.

This guide will focus on Route A as the primary pathway due to its efficiency and control. Route B will be presented as a viable alternative.

Primary Synthesis Pathway (Route A)

This robust, two-step convergent approach maximizes efficiency by building the core and installing the amine precursor simultaneously.

Step 1: Synthesis of 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole

Principle and Causality: The formation of the 2-aryl-benzoxazole ring from an o-aminophenol and an aldehyde is a cornerstone reaction in heterocyclic chemistry[1][5]. The mechanism proceeds through two key stages:

-

Schiff Base Formation: The nucleophilic amino group of 2-amino-5-nitrophenol attacks the electrophilic carbonyl carbon of o-tolualdehyde. Subsequent dehydration yields a phenolic Schiff base (an imine) intermediate.

-

Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole is then oxidized to the aromatic benzoxazole system. Atmospheric oxygen often serves as a green and cost-effective oxidant, especially in the presence of a suitable catalyst[3][5].

Various catalysts can facilitate this transformation, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and heterogeneous catalysts[4][6][7]. The choice of catalyst and solvent system is critical for optimizing reaction time and yield.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrophenol (1.0 eq.), o-tolualdehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

-

Solvent Addition: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or toluene to achieve a reactant concentration of approximately 0.5 M.

-

Reaction Execution: Heat the mixture to 100-120 °C and stir vigorously. The reaction is typically open to the atmosphere to allow for air oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 12-18 hours[5].

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with stirring to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove residual aldehyde. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Stoichiometry | Aldehyde in slight excess (1.1 eq.) | Ensures complete consumption of the limiting aminophenol. |

| Catalyst | p-TsOH (0.1 eq.) | Facilitates both Schiff base formation and cyclization. |

| Solvent | DMF | High boiling point and good solubility for reactants. |

| Temperature | 100-120 °C | Provides sufficient energy for dehydration and cyclization. |

| Oxidant | Air (O₂) | A green, readily available oxidant for the final aromatization step. |

Step 2: Reduction to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Principle and Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis[8]. A variety of methods are available, but for laboratory-scale synthesis, tin(II) chloride (SnCl₂) in a protic solvent is a classic and highly effective choice. It is known for its high chemoselectivity, tolerating many other functional groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium, ultimately leading to the amine after a six-electron reduction[9].

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole (1.0 eq.) from Step 1 in absolute ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction is typically complete within 1-3 hours. Monitor progress by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.

-

Extraction & Purification: Filter the mixture to remove the inorganic salts. Extract the filtrate with a suitable organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

| Parameter | Value/Condition | Rationale |

| Reducing Agent | SnCl₂·2H₂O (4-5 eq.) | Effective and chemoselective for nitro group reduction. |

| Solvent | Ethanol | Good solubility for the substrate and compatible with the reagent. |

| Temperature | Reflux (~78 °C) | Accelerates the rate of reduction. |

| Work-up | Basic (NaHCO₃) | Neutralizes the acidic medium and precipitates tin hydroxides for easy removal. |

Alternative Synthesis Pathway (Route B)

-

Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazole: This step is analogous to Step 1 of Route A, but uses o-aminophenol as the starting material instead of its nitro-substituted counterpart. The reaction of o-aminophenol with o-tolualdehyde proceeds under similar catalytic conditions to yield the unsubstituted benzoxazole core[3][5].

-

Nitration of 2-(2-Methylphenyl)-1,3-benzoxazole: The benzoxazole is then subjected to electrophilic aromatic substitution. The electron-donating character of the ring oxygen and the directing effect of the fused ring system favor substitution at the 6-position (para to the oxygen). A standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0-10 °C) is typically employed. Careful control of stoichiometry and temperature is crucial to prevent over-nitration or side reactions.

-

Reduction of the Nitro Group: This final step is identical to Step 2 of the primary pathway (Route A), converting the synthesized 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole into the final target amine.

Comparative Analysis

| Feature | Route A (Convergent) | Route B (Linear) |

| Number of Steps | 2 | 3 |

| Starting Materials | 2-Amino-5-nitrophenol, o-Tolualdehyde | o-Aminophenol, o-Tolualdehyde |

| Key Challenge | Availability/cost of 2-amino-5-nitrophenol. | Controlling regioselectivity during nitration. |

| Pros | More efficient, fewer steps, avoids regioselectivity issues. | Uses simpler, more common starting materials. |

| Cons | Relies on a more complex starting material. | Longer sequence, potential for side products in nitration step. |

Conclusion

The synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine can be achieved effectively through multiple strategic pathways. The recommended convergent approach (Route A) , starting from 2-amino-5-nitrophenol, represents a more efficient and controlled strategy, minimizing the number of synthetic steps and avoiding potential issues with regioselectivity during late-stage functionalization. The provided protocols are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry. The alternative linear pathway remains a valuable option depending on the availability of starting materials.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem.

- Organic Chemistry Portal. Benzoxazole synthesis. Organic-chemistry.org.

-

Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21583. [Link]

-

Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984. [Link]

-

Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984. [Link]

-

Ahmadi, T., et al. (2014). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis, 4(5), 1517-1524. [Link]

-

Ahmed, D. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?? ResearchGate. [Link]

-

Nguyen, T. B., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Journal of Science and Technology, 59(1), 89-94. [Link]

-

Slaninova, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20245-20254. [Link]

-

Nguyen, T. B., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. [Link]

-

Tanaka, K., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1479-1487. [Link]

-

ResearchGate. (2025). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

-

Tanaka, K., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. Beilstein Journal of Organic Chemistry, 18, 1479-1487. [Link]

-

Karumanchi, K., et al. (2025). Iodine Promoted One-Pot Synthesis of 2-Aryl Benzoxazoles from Amidoximes via Oxidative Cyclization and Ring Contraction. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

-

Le, D. L., et al. (2024). Iron-Promoted Redox Access to 2-Aminobenzoxazoles from Amines, Carbon Disulfide and 2-Nitrophenols. Asian Journal of Organic Chemistry. [Link]

-

Potewar, T. M., et al. (2008). One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids. Synthetic Communications, 38(16), 2735-2741. [Link]

-

Panda, S. S., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25339-25368. [Link]

-

Blangetti, M., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(8), 1435-1463. [Link]

-

Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6828. [Link]

-

Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]

-

Slaninova, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20245-20254. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Globalresearchonline.net. [Link]

-

Zhang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

-

Williams, D. E., & Naiman, D. Q. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxics, 9(12), 346. [Link]

- Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of pharmacological activities. This technical guide focuses on a specific derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery. By synthesizing information on its structure, physicochemical properties, and the broader biological context of 2-aryl-benzoxazoles, this document serves as a vital resource for researchers engaged in the development of novel therapeutics. Particular emphasis is placed on the synthetic pathways and the promising antimicrobial and anticancer activities exhibited by this class of compounds.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their presence in a variety of biologically active molecules.[1] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds for interacting with biological targets. The 2-substituted benzoxazoles, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the specifics of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, a member of this promising chemical class.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is to establish its precise chemical identity and key physicochemical properties.

IUPAC Name and Structure

The unambiguous IUPAC name for the topic compound is 2-(2-methylphenyl)-1,3-benzoxazol-6-amine . It is also known by synonyms such as 2-o-Tolylbenzo[d]oxazol-6-amine and 6-Benzoxazolamine, 2-(2-methylphenyl)-.[3]

The chemical structure, depicted below, reveals a benzoxazole core with a 2-methylphenyl (o-tolyl) group at the 2-position and an amine group at the 6-position.

Caption: Chemical structure of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

Physicochemical Data Summary

A summary of the key physicochemical properties of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is provided in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Boiling Point (Predicted) | 384.0 ± 25.0 °C | [3] |

| Density (Predicted) | 1.222 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.37 ± 0.10 | [3] |

Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

The synthesis of 2-aryl-benzoxazoles is a well-established area of organic chemistry. The most prevalent and versatile method involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization.[4]

General Synthetic Strategy

The logical and most common approach to synthesizing 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine involves a two-step process:

-

Formation of the Benzoxazole Core: Condensation of 4-amino-2-nitrophenol with 2-methylbenzoic acid (o-toluic acid) or 2-methylbenzaldehyde.

-

Reduction of the Nitro Group: Reduction of the resulting nitro-intermediate to the final amine product.

Caption: General synthetic workflow for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.

Representative Experimental Protocol

Step 1: Synthesis of 2-(2-Methylphenyl)-6-nitro-1,3-benzoxazole

-

To a solution of 4-amino-2-nitrophenol (1.0 eq) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like toluene, add 2-methylbenzoic acid (1.1 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure nitro-intermediate.

Step 2: Synthesis of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

-

Dissolve the 2-(2-methylphenyl)-6-nitro-1,3-benzoxazole (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

If an acidic workup was used, neutralize the reaction mixture with a base to precipitate the product.

-

Collect the final product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization if necessary.

Potential Applications in Drug Development

The benzoxazole scaffold is a recurring motif in compounds with significant biological activity. While specific data for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is limited, the broader class of 2-aryl-benzoxazoles has shown considerable promise in several therapeutic areas.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of 2-substituted benzoxazole derivatives.[1][4] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The presence of the amine group at the 6-position and the lipophilic 2-methylphenyl group in the target compound are features that could contribute to favorable antimicrobial activity.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzoxazole derivatives have emerged as a promising class of compounds.[7][8] They have been reported to exhibit cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung.[3] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases.[3][7]

The table below summarizes the anticancer activity of some 2-aryl-benzoxazole derivatives, illustrating the potential of this chemical class.

| Compound Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Piperidinyl-based benzoxazole derivative 11b | MCF-7 (Breast) | 4.30 | [8] |

| Piperidinyl-based benzoxazole derivative 11b | A549 (Lung) | 6.68 | [8] |

| Piperidinyl-based benzoxazole derivative 11b | PC-3 (Prostate) | 7.06 | [8] |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative H1 | HeLa (Cervical) | 0.38 | [9] |

Conclusion and Future Perspectives

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine represents a synthetically accessible member of the pharmacologically significant 2-aryl-benzoxazole family. The established synthetic routes to this class of compounds provide a solid foundation for its preparation and for the generation of further derivatives for structure-activity relationship (SAR) studies. The known antimicrobial and anticancer activities of closely related analogs strongly suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on the detailed biological evaluation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, including in vitro and in vivo studies to elucidate its specific mechanisms of action and to determine its efficacy and safety profile.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2025, June 21). ResearchGate. Retrieved January 18, 2026, from [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Structures of 2-(2-hydroxyphenyl)benzoxazole analogs as cytotoxic compounds against the human cancer cell lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. (2020, October 15). PubMed. Retrieved January 18, 2026, from [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. questjournals.org [questjournals.org]

- 5. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the synthesis and characterization of new chemical entities. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.

Introduction

2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, with the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol , is a member of the benzoxazole family.[1] Benzoxazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The structural integrity and purity of such compounds are paramount for their intended applications, necessitating thorough spectroscopic characterization. This guide will serve as a practical resource for understanding the key spectral features of this specific derivative.

Molecular Structure and Key Features

The molecular architecture of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine comprises a central benzoxazole core, a tolyl (2-methylphenyl) substituent at the 2-position, and an amine group at the 6-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be deciphered using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole and tolyl rings, the amine protons, and the methyl protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.50 | Singlet | 3H | -CH₃ |

| ~5.50 | Broad Singlet | 2H | -NH₂ |

| ~6.70-7.80 | Multiplet | 7H | Aromatic Protons |

Interpretation and Rationale:

-

Methyl Protons (-CH₃): A singlet peak appearing in the upfield region (around 2.50 ppm) is characteristic of the methyl group attached to the tolyl ring. The singlet nature arises from the absence of adjacent protons.

-

Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons due to quadrupole broadening and potential hydrogen exchange with the solvent. Its chemical shift can vary depending on concentration and temperature.

-

Aromatic Protons: The aromatic region of the spectrum is expected to be complex due to the overlapping signals from the seven protons on the two aromatic rings. The protons on the benzoxazole ring will exhibit splitting patterns influenced by the amine group, while the protons on the tolyl ring will show coupling consistent with a 1,2-disubstituted benzene.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~21.0 | -CH₃ |

| ~100-150 | Aromatic and Benzoxazole Carbons |

| ~163.0 | C=N (Benzoxazole) |

Interpretation and Rationale:

-

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to resonate at a high field (low ppm value).

-

Aromatic and Benzoxazole Carbons: The aromatic carbons of both rings will appear in the range of 100-150 ppm. The specific chemical shifts will be influenced by the substituents.

-

Benzoxazole C2 Carbon (C=N): The carbon atom at the 2-position of the benzoxazole ring, which is part of the C=N bond, is characteristically deshielded and will appear at a lower field (around 163.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H Stretching (Amine) |

| 3100-3000 | Medium | C-H Stretching (Aromatic) |

| 2950-2850 | Weak | C-H Stretching (Methyl) |

| 1620-1580 | Strong | C=N Stretching (Benzoxazole) |

| 1500-1400 | Strong | C=C Stretching (Aromatic) |

| 1250-1200 | Strong | C-O Stretching (Benzoxazole) |

Interpretation and Rationale:

-

N-H Stretching: The presence of the primary amine group (-NH₂) will be confirmed by two sharp absorption bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The characteristic stretching vibration of the C=N bond within the benzoxazole ring is a strong indicator of the heterocyclic core. The aromatic C=C stretching bands will also be prominent in the fingerprint region.

-

C-O Stretching: A strong absorption band corresponding to the C-O single bond stretching within the oxazole ring is another key diagnostic peak.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₃]⁺ |

| 195 | [M - NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium Ion) |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (224 g/mol ), confirming its molecular formula.

-

Fragmentation Pattern: The fragmentation of the molecular ion will give rise to several characteristic fragment ions. The loss of a methyl radical (-CH₃) would result in a peak at m/z 209. The loss of the amino group (-NH₂) would lead to a peak at m/z 195. A prominent peak at m/z 91 is indicative of the formation of the stable tropylium ion from the tolyl group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine using the discussed spectroscopic techniques.

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. The predicted spectral data and their interpretations presented in this guide offer a solid foundation for researchers to confirm the synthesis and purity of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for unambiguous structural elucidation and for advancing the development of new benzoxazole-based molecules for various scientific applications.

References

-

ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. PubChem. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (n.d.). 5-methyl-N-phenyl-1,3-benzoxazol-2-amine. Retrieved January 18, 2026, from [Link]

Sources

"2-(2-Methylphenyl)-1,3-benzoxazol-6-amine" potential biological activities

A Technical Guide to the

Potential Biological Activities of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth analysis of the potential biological activities of a specific derivative, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine. While direct studies on this exact molecule are limited in publicly accessible literature, this document synthesizes data from structurally related 2-arylbenzoxazoles and 6-aminobenzoxazoles to build a predictive framework for its therapeutic potential. We will explore the likely anticancer, antimicrobial, and anti-inflammatory properties, grounded in established structure-activity relationships (SAR). Furthermore, this guide outlines detailed, field-proven experimental protocols for validating these predicted activities and discusses potential mechanisms of action, offering a strategic roadmap for researchers and drug development professionals interested in this promising chemical entity.

Introduction to 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

The benzoxazole core, a fusion of benzene and oxazole rings, serves as a privileged structure in drug discovery. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anthelmintic properties.[2] The specific substitutions on the benzoxazole ring system are critical determinants of both the nature and potency of its biological activity.[3]

Chemical Structure and Properties

IUPAC Name: 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine

Synonyms: 2-(o-tolyl)benzo[d]oxazol-6-amine

Molecular Formula: C₁₄H₁₂N₂O

Structure:

The structure features three key components that inform its potential bioactivity:

-

The Benzoxazole Core: A rigid, planar heterocyclic system that can engage in π-π stacking and hydrogen bonding interactions with biological targets. It is considered a bioisostere of natural nucleic bases, allowing it to interact with biopolymers.[4]

-

The 2-(2-Methylphenyl) Group: An aryl substituent at the 2-position is a common feature in many bioactive benzoxazoles.[5] The ortho-methyl group introduces steric hindrance and alters the electronic properties compared to an unsubstituted phenyl ring, which can influence target selectivity and metabolic stability.

-

The 6-Amino Group: The presence of an amino group at the 6-position significantly increases the molecule's polarity and provides a key hydrogen bond donor/acceptor site. This functional group is known to be important for the activity of some anticancer and antimicrobial agents.

The Benzoxazole Scaffold in Medicinal Chemistry

The versatility of the benzoxazole scaffold is well-documented. Numerous derivatives have been synthesized and evaluated as pharmaceutical agents.[6] The 2-substituted benzoxazoles, in particular, have attracted significant attention due to their diverse pharmacological profiles.[1][6] The biological activity is profoundly influenced by the nature of the substituent at the 2-position and additional substitutions on the benzene ring of the benzoxazole core.[3]

Postulated Biological Activities & Mechanistic Insights

Based on the extensive literature on analogous compounds, 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine is predicted to exhibit significant anticancer, antimicrobial, and potentially anti-inflammatory activities.

Anticancer Potential

The 2-arylbenzoxazole scaffold is a cornerstone of many compounds with potent cytotoxic activity against various cancer cell lines.[5] The mechanism of action is often multifactorial, involving the inhibition of key enzymes essential for cancer cell proliferation and survival.

Postulated Mechanisms of Action:

-

Topoisomerase Inhibition: Many 2-arylbenzoxazole derivatives have been shown to inhibit DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[7] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks and ultimately trigger apoptosis. The planar benzoxazole ring is thought to intercalate between DNA base pairs, while the aryl substituent interacts with the enzyme.

-

Kinase Inhibition: Several benzoxazole derivatives act as inhibitors of protein kinases, which are frequently dysregulated in cancer. For instance, some 2-amino-aryl-benzoxazoles have been investigated as potential Janus kinase 2 (JAK2) inhibitors.[8] Given the structural similarities, the target compound could potentially inhibit receptor tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis.[9]

-

Induction of Apoptosis: Irrespective of the primary target, the ultimate outcome of many anticancer benzoxazoles is the induction of programmed cell death (apoptosis). This can be achieved by disrupting mitochondrial function or by inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9]

Structure-Activity Relationship (SAR) Insights: The presence of an amino group on the benzoxazole ring has been shown to be active against some cancer cell lines.[5] The specific cytotoxicity of 2-amino-aryl-7-aryl-benzoxazole derivatives towards A549 lung cancer cells highlights the importance of the amino group in conferring anticancer activity.[8]

The following diagram illustrates a plausible mechanism by which the compound could induce apoptosis in cancer cells.

Caption: Postulated pathway for apoptosis induction via Topoisomerase II inhibition.

Antimicrobial Potential

Benzoxazole derivatives are well-established as broad-spectrum antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][10]

Postulated Mechanism of Action:

-

DNA Gyrase Inhibition: A primary mechanism for the antibacterial action of benzoxazoles is the inhibition of DNA gyrase (a type II topoisomerase in bacteria).[6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. The benzoxazole scaffold has been successfully used in scaffold hopping approaches to identify novel DNA gyrase inhibitors.[6] Molecular modeling studies suggest that the planar ring system interacts with the enzyme's active site.[11]

SAR Insights: Studies have shown that substituents at positions 2 and 5 of the benzoxazole ring are crucial for antimicrobial activity.[3] While our target compound has a substitution at position 6, the general principles apply. The amino group can act as a hydrogen bond donor, potentially enhancing binding to the target enzyme. The lipophilicity conferred by the 2-methylphenyl group may aid in penetrating the bacterial cell wall.

Anti-inflammatory Potential

Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Interestingly, the withdrawn NSAID benoxaprofen featured a 2-arylbenzoxazole core. Modern research has focused on designing benzoxazole derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]

Postulated Mechanism of Action:

-

Selective COX-2 Inhibition: The therapeutic effects of NSAIDs come from inhibiting COX-2, while the undesirable side effects are often linked to COX-1 inhibition.[12] The 2-substituted benzoxazole scaffold can be tailored to fit selectively into the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate inflammation and pain.[13]

Experimental Validation Workflows

To empirically determine the biological activities of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, a tiered screening approach is recommended. This section provides self-validating, step-by-step protocols for initial in vitro assessments.

General Experimental Workflow Diagram

The following diagram outlines a logical progression for evaluating a novel compound.

Caption: A tiered workflow for the biological evaluation of a novel compound.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous cell line (e.g., Vero or L929 for selectivity) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[5][8]

-

Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Causality: The broth microdilution method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of the compound's potency.

Methodology:

-